molecular formula C21H40N2 B14699330 2-heptadecyl-5-methyl-1H-imidazole CAS No. 24910-31-4

2-heptadecyl-5-methyl-1H-imidazole

Cat. No.: B14699330
CAS No.: 24910-31-4
M. Wt: 320.6 g/mol
InChI Key: RFWOZDRUDBNGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptadecyl-5-methyl-1H-imidazole is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptadecyl-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of substituted imidazoles, including this compound, often involves multi-step synthesis protocols. These protocols may include the use of microwave-assisted reactions, solvent-free conditions, and various catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Heptadecyl-5-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-heptadecyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Heptadecyl-1H-imidazole
  • 2-Heptadecyl-4,5-dihydro-1H-imidazole
  • 2-Heptadecylimidazoline

Uniqueness

2-Heptadecyl-5-methyl-1H-imidazole is unique due to the presence of both a heptadecyl group and a methyl group on the imidazole ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

24910-31-4

Molecular Formula

C21H40N2

Molecular Weight

320.6 g/mol

IUPAC Name

2-heptadecyl-5-methyl-1H-imidazole

InChI

InChI=1S/C21H40N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20(2)23-21/h19H,3-18H2,1-2H3,(H,22,23)

InChI Key

RFWOZDRUDBNGSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC=C(N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.